2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid
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Overview
Description
2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid is a complex organic compound that features a phosphinic acid group, aminoethoxy group, and long-chain fatty acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid typically involves multi-step organic reactions The process begins with the preparation of the aminoethoxy group, followed by the esterification of hexadecanoic acid and octadec-9-enoic acid with the appropriate alcohols
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and phosphorylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted aminoethoxy derivatives.
Scientific Research Applications
2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The long-chain fatty acid esters facilitate its incorporation into cell membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadecanoyloxy)propoxy)phosphinic acid
- 2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphonic acid
Uniqueness
2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both saturated and unsaturated fatty acid esters allows for diverse interactions with biological membranes and proteins, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQVHHIBKUMWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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